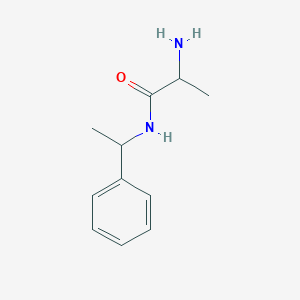

2-amino-N-(1-phenylethyl)propanamide

Description

Evolution of Chiral Amides in Stereoselective Transformations

The use of chiral amides has become an increasingly powerful strategy for achieving high levels of stereocontrol in chemical reactions. chemistryviews.org Historically, chemists have faced significant challenges in developing methods that yield chiral compounds with high enantioselectivity. Chiral amides have emerged as a robust solution, serving as effective chiral auxiliaries that can direct the course of a reaction to favor the formation of one enantiomer over the other.

Recent advancements have expanded the scope of their applications. For instance, detailed computational studies, such as Density Functional Theory (DFT), have provided a deeper mechanistic understanding of how chiral amide-based ylides can achieve extraordinarily high stereoselectivity in epoxidation reactions. nih.gov These studies show that the chiral auxiliary can efficiently shield one face of the ylide, leading to perfect control over the absolute configuration of the product. nih.gov Furthermore, new catalytic methods, such as copper-catalyzed reductive relay hydroaminocarbonylation, have been developed for the enantioselective synthesis of γ-chiral amides, which are present in numerous biologically active molecules. nih.gov The development of metal-free amination reactions of amides using simple azides has also demonstrated high stereoselectivity, highlighting the versatility of chiral amides in modern organic synthesis. acs.org

Structural Significance of 2-amino-N-(1-phenylethyl)propanamide as a Chiral Scaffold

The compound this compound possesses a unique molecular architecture that makes it a highly effective chiral scaffold. Its structural significance is derived from the specific arrangement of its constituent parts: a chiral (1-phenylethyl)amine group, an amide linkage, and an amino-substituted propanamide backbone.

The key to its stereodirecting ability lies in the (1-phenylethyl) moiety. The bulky phenyl group creates a sterically hindered environment that effectively blocks one face of the molecule. This steric shielding forces incoming reagents to approach from the less hindered face, thereby controlling the stereochemistry of the reaction with high precision. nih.gov The amide group provides rigidity to the scaffold and can participate in hydrogen bonding, further influencing the transition state of a reaction. The presence of the primary amino group at the 2-position of the propanamide chain offers a reactive handle for further synthetic modifications, allowing for the construction of more complex chiral molecules.

Below is a table summarizing the key properties of this chiral scaffold.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 67981-42-4 |

| Chiral Centers | Two (one on the phenylethyl group, one on the propanamide backbone) |

| Key Functional Groups | Amide, Primary Amine, Phenyl Group |

This data is compiled from multiple sources. chemscene.commoldb.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related structures has primarily focused on their application as versatile building blocks in asymmetric synthesis. The compound serves as a valuable starting material for the creation of more complex chiral molecules, particularly amino acids and their derivatives. nih.gov

One significant research trajectory involves the use of derivatives containing the α-phenylethyl group as chiral auxiliaries in the synthesis of β-amino acids. nih.gov For example, protocols have been developed where N,N-bis[(R)-α-phenylethyl]prop-2-enamide undergoes a 1,4-addition with α-phenylethylamine, followed by diastereoselective alkylation to produce precursors for biologically relevant α-substituted-β-amino acids. nih.gov

Another area of investigation is the use of the 1-phenylethylamine (B125046) moiety in Strecker reactions to synthesize α-amino acids and their nitrile precursors. mdpi.com The stereochemistry of these reactions is often controlled by the chiral amine, leading to the preferential formation of one diastereomer. mdpi.com Research in this area aims to develop efficient and highly diastereoselective methods for producing non-natural amino acids, which are important components in peptide-based drugs and other bioactive compounds. The inherent chirality and functional group availability in this compound make it an attractive candidate for the development of new chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of complex natural products.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-amino-N-(1-phenylethyl)propanamide |

InChI |

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14) |

InChI Key |

UJLHTMLCGCJXRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Stereochemical Characterization and Chiral Control in 2 Amino N 1 Phenylethyl Propanamide Chemistry

Diastereomeric Analysis and Separation Techniques

Due to the presence of two chiral centers, 2-amino-N-(1-phenylethyl)propanamide can exist as pairs of diastereomers. Diastereomers have different physical properties, which allows for their separation using various laboratory techniques.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and analysis of the diastereomers of this compound and its derivatives. researchgate.net Chiral stationary phases (CSPs) are often employed to achieve this separation. For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective in resolving the enantiomers and diastereomers of underivatized amino acids and their amides. researchgate.netsigmaaldrich.com The separation mechanism on these phases involves complex interactions, including hydrogen bonding, ionic interactions, and steric effects, which differ for each stereoisomer, leading to different retention times.

Another approach involves the derivatization of the amino group to introduce a strongly UV-absorbing or fluorescent tag, which can enhance detection sensitivity and sometimes improve chromatographic resolution. nih.gov For example, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) creates diastereomeric derivatives that can be separated on conventional achiral reversed-phase columns. researchgate.netnih.gov The choice of the stationary phase and mobile phase composition is crucial for optimizing the resolution of the diastereomers. sigmaaldrich.comsigmaaldrich.com

Table 1: Chromatographic Techniques for Diastereomeric Resolution

| Technique | Stationary Phase Type | Principle of Separation |

|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Differential diastereomeric complex formation through hydrogen bonding and steric interactions. researchgate.net |

| Reversed-Phase HPLC | C18 (after derivatization) | Separation of diastereomeric derivatives based on differences in hydrophobicity. nih.gov |

Fractional crystallization is a classical yet effective method for separating diastereomers on a larger scale. This technique exploits the differences in solubility between diastereomeric salts. nih.gov By reacting the racemic mixture of this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), a mixture of diastereomeric salts is formed. libretexts.org

These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent. semanticscholar.org Through careful selection of the solvent and control of crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated, while the other remains in the mother liquor. nih.govsemanticscholar.org The pure diastereomer can then be isolated by filtration, and the chiral auxiliary can be recovered by subsequent chemical treatment, such as neutralization with a base. The efficiency of the separation is highly dependent on the choice of the resolving agent and the crystallization solvent. semanticscholar.org

Asymmetric Induction Mechanisms in Reactions Utilizing this compound

The chiral 1-phenylethyl group in this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule. nih.gov This process, known as asymmetric induction, is fundamental to the use of this compound in stereoselective synthesis.

The bulky and sterically demanding 1-phenylethyl group plays a crucial role in controlling the facial selectivity of reactions. nih.gov In reactions such as alkylation of an enolate derived from a derivative of this compound, the phenylethyl group can effectively shield one face of the planar enolate. scielo.br This steric hindrance forces the incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer. scielo.br

The conformation of the molecule, often influenced by non-covalent interactions like hydrogen bonding or chelation to a metal center, is critical in dictating the direction of this steric bias. scielo.br Molecular modeling studies have been used to predict the lowest energy conformations of reactive intermediates, providing insight into the observed stereochemical outcomes. scielo.brnih.gov The phenyl group can also participate in π-π stacking interactions, further stabilizing certain transition states and enhancing diastereoselectivity.

The degree of diastereoselectivity in reactions utilizing this compound as a chiral auxiliary is highly sensitive to the reaction conditions. scielo.brscielo.br Key factors include:

Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy. scielo.br

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Solvents can affect the aggregation state of organometallic reagents and the solvation of charged intermediates, thereby altering the steric environment around the reacting center. nih.gov

Reagents and Additives: The choice of base, metal counterion, and the presence of additives like lithium chloride (LiCl) or hexamethylphosphoramide (B148902) (HMPA) can have a profound impact on diastereoselectivity. scielo.brscielo.br For instance, the nature of the metal cation in an enolate can influence the degree of chelation and the tightness of the ion pair, which in turn affects the facial bias. scielo.br

Table 2: Influence of Reaction Conditions on Diastereoselectivity

| Parameter | Effect on Diastereoselectivity | Rationale |

|---|---|---|

| Temperature | Lower temperature generally increases diastereoselectivity. scielo.br | Enhances the energy difference between competing diastereomeric transition states. |

| Solvent Polarity | Can increase or decrease selectivity depending on the reaction. | Affects the conformation of the substrate and the solvation of transition states. nih.gov |

Spectroscopic and Crystallographic Methods for Absolute and Relative Configuration Determination

Unambiguous determination of the absolute and relative stereochemistry of the products derived from this compound is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of diastereomers. nih.govacs.org The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. acs.orgdocbrown.info By analyzing these differences, often with the aid of two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), the relative orientation of substituents can be deduced. Chiral shift reagents or chiral solvating agents can also be used to differentiate enantiomers by inducing diastereomeric interactions that result in separate NMR signals. researchgate.net

X-ray crystallography provides the most definitive method for determining the absolute configuration of a crystalline compound. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density of the molecule can be generated. nih.gov This allows for the precise determination of the spatial arrangement of all atoms in the molecule, thereby establishing its absolute stereochemistry, provided a heavy atom is present or anomalous dispersion techniques are used. nih.govnih.gov The crystallographic data also provides valuable information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Mechanistic and Theoretical Investigations of 2 Amino N 1 Phenylethyl Propanamide Reactivity

Elucidation of Reaction Mechanisms in Amidation Processes

The formation of the amide bond in 2-amino-N-(1-phenylethyl)propanamide is a cornerstone of its synthesis. Amidation, the process of forming an amide, can proceed through various mechanisms. Traditional methods often involve the activation of a carboxylic acid (propanoic acid) to make the carbonyl carbon more electrophilic, followed by nucleophilic attack from an amine (1-phenylethanamine). However, direct amidation and transamidation reactions have emerged as valuable alternatives.

Transamidation involves the conversion of one amide to another by reacting it with an amine. nih.govresearchgate.net These reactions are often challenging due to the kinetic and thermodynamic stability of the starting amide. researchgate.net The mechanism for catalyzed transamidation reactions often begins with the activation of the amide. For instance, a metal catalyst can react with a secondary amide to form a metal-amidate complex. nih.gov This complex then reacts with a primary amine to generate an adduct, which is a key step in the catalytic cycle. nih.gov The process typically involves a tetrahedral intermediate formed from the nucleophilic attack on the activated carbonyl group.

Another approach is the direct reaction between a carboxylic acid and an amine, often facilitated by a catalyst. Boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature, accommodating a wide range of substrates including aliphatic and aromatic acids and various primary and secondary amines. organic-chemistry.org The mechanism is believed to involve the formation of an activated acylboronate species that is more susceptible to nucleophilic attack by the amine.

Enzymatic strategies also offer a highly specific means of amide bond formation. ATP-grasp enzymes, for example, catalyze the reaction by first activating the carboxylic acid substrate with ATP to form a high-energy acylphosphate intermediate. nih.gov This intermediate is then attacked by the amine nucleophile, leading to the formation of the amide bond and the release of phosphate. nih.gov These enzymatic mechanisms highlight nature's efficient approach to peptide and amide synthesis.

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry provides powerful tools to investigate the three-dimensional structure (conformation), stability, and electronic properties of molecules like this compound. These theoretical methods complement experimental data by offering insights at the atomic level that can be difficult to observe directly.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and properties of molecules. jst.org.innih.gov For a molecule such as this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable geometric structure through optimization. jst.org.innih.gov

These calculations provide key insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. jst.org.in

Furthermore, DFT is used to calculate various quantum chemical descriptors that quantify reactivity. jst.org.infrontiersin.org These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Table 1: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govdergipark.org.tr This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand within the active site of a protein. nih.govnih.gov For this compound, docking studies could be used to explore its potential interactions with biological targets, identifying key binding interactions such as hydrogen bonds and hydrophobic contacts. nih.gov The process involves sampling various conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on energetic favorability. nih.gov

Quantum chemical descriptors, derived from DFT calculations, provide further insight into molecular behavior. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. nih.gov This helps in predicting sites for intermolecular interactions. Other descriptors like Fukui functions and local softness can pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. jst.org.in

NMR Spectroscopy in Mechanistic Studies and Chiral Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and for studying reaction mechanisms and stereochemistry in solution. nih.gov Its non-destructive nature allows for the real-time monitoring of chemical reactions. nih.govresearchgate.net

For mechanistic studies of amidation, 1H NMR can be used to track the consumption of reactants and the formation of products and any observable intermediates over time. researchgate.net By integrating the signals, the relative concentrations of species can be determined, allowing for kinetic analysis. nih.govresearchgate.net Two-dimensional (2D) NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the structure of intermediates and final products. mdpi.com

Given that this compound is a chiral molecule, NMR is also a powerful technique for chiral recognition. While enantiomers are indistinguishable in a standard achiral solvent, their NMR spectra can be resolved by introducing a chiral solvating agent (CSA). mdpi.comnih.govmdpi.com The CSA interacts non-covalently with the enantiomers to form transient diastereomeric complexes. mdpi.com These diastereomeric complexes have different spatial arrangements and, therefore, distinct chemical shifts (Δδ), allowing for the differentiation and quantification of each enantiomer in a mixture. mdpi.comnih.gov Thiourea derivatives and crown ethers are examples of CSAs used for the recognition of chiral amines and amino acid derivatives. mdpi.comresearchgate.net

Table 2: Hypothetical 1H NMR Data for Chiral Recognition Illustrative chemical shifts (δ) in ppm for the diastereomeric complexes of (R)- and (S)-enantiomers with a Chiral Solvating Agent (CSA).

| Proton on Analyte | δ [(R)-enantiomer + CSA] | δ [(S)-enantiomer + CSA] | Chemical Shift Difference (Δδ) |

|---|---|---|---|

| Amide N-H | 8.50 | 8.55 | 0.05 |

| α-H (phenylethyl) | 5.20 | 5.15 | 0.05 |

| Methyl (propanamide) | 1.25 | 1.28 | 0.03 |

| Aromatic ortho-H | 7.35 | 7.38 | 0.03 |

Applications of 2 Amino N 1 Phenylethyl Propanamide in Advanced Organic Synthesis

Utility as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of one or more reactions. nih.govnih.gov The (R)- or (S)-enantiomers of 1-phenylethylamine (B125046), a core component of the title compound, are widely utilized for this purpose due to their low cost and high efficiency in inducing chirality. nih.govnih.gov Derivatives of 2-amino-N-(1-phenylethyl)propanamide are particularly effective in directing stereoselective transformations at the α-carbon of the propanamide backbone.

While direct studies on this compound in enantioselective addition reactions are not extensively documented in the reviewed literature, the underlying principles can be inferred from the behavior of similar N-enoyl derivatives bearing chiral auxiliaries. For instance, the conjugate addition of organocuprate reagents to α,β-unsaturated systems is a powerful carbon-carbon bond-forming reaction. The stereochemical outcome of such additions can be effectively controlled by a chiral auxiliary attached to the enone moiety.

In a related context, the diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones has been shown to proceed with high levels of stereocontrol, yielding products that can be converted to chiral β-substituted γ-amino acids. nih.gov The chiral auxiliary dictates the facial selectivity of the incoming nucleophile. It is plausible that an N-cinnamoyl derivative of this compound would function similarly, with the bulky 1-phenylethyl group shielding one face of the α,β-unsaturated system, thereby directing the approach of the nucleophile to the opposite face.

The following table illustrates the potential diastereoselectivity that could be achieved in such a reaction, based on analogous systems.

Table 1: Hypothetical Diastereoselective Conjugate Addition to a Derivative of this compound

| Entry | Nucleophile (R-Cu) | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Me₂CuLi | (R, R)- or (S, S)- | >90:10 |

| 2 | Bu₂CuLi | (R, R)- or (S, S)- | >90:10 |

| 3 | Ph₂CuLi | (R, R)- or (S, S)- | >90:10 |

The use of 1-phenylethylamine as a chiral auxiliary is well-established in the diastereoselective alkylation of enolates. Specifically, chiral glycinate (B8599266) derivatives incorporating the α-phenylethyl group have been studied as precursors for the enantioselective synthesis of α-substituted α-amino acids.

In a study by Rodriguez-Garnica et al., the lithium enolate of a chiral glycinamide (B1583983) derived from (S)-α-phenylethylamine was alkylated with various electrophiles. The bulky phenylethyl group effectively directed the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. The diastereoselectivity was found to be dependent on the nature of the base used to form the enolate and the electrophile.

Table 2: Diastereoselective Alkylation of a Chiral Glycinamide Enolate

| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | MeI | LHMDS | 50:50 | 70 |

| 2 | MeI | LDA | 81:19 | 85 |

| 3 | BnBr | LHMDS | 75:25 | 72 |

| 4 | BnBr | LDA | 95:5 | 90 |

These results demonstrate that the N-(1-phenylethyl)amide moiety is a highly effective chiral auxiliary for controlling the stereochemistry of enolate alkylation, providing a reliable route to enantiomerically enriched α-amino acid precursors.

Precursor for Biologically Relevant Molecules and Derivatives

The structural framework of this compound makes it an attractive starting material for the synthesis of a variety of biologically important molecules. Its inherent chirality can be transferred to the target molecules, and the amide and amine functionalities provide handles for further chemical manipulation.

As discussed in the previous section, the stereoselective alkylation of derivatives of this compound provides a direct route to α-amino acid derivatives. Following the alkylation step, the chiral auxiliary can be cleaved to afford the desired α-amino acid.

Furthermore, this chiral auxiliary is instrumental in the asymmetric synthesis of β-amino acids. A protocol developed by Juaristi and coworkers involves the 1,4-addition of α-phenylethylamine to an α,β-unsaturated amide, followed by diastereoselective alkylation of the resulting enolate. Subsequent hydrogenolysis to remove the chiral auxiliary yields the desired α-substituted-β-amino acid. nih.gov This method takes advantage of the readily available β-alanine and (R)- or (S)-α-phenylethylamine as the chiral auxiliary. nih.gov

Table 3: Synthesis of (S)-α-Benzyl-β-alanine

| Step | Reaction | Reagents | Key Outcome |

|---|---|---|---|

| 1 | Conjugate Addition | N,N-Bis[(R)-α-phenylethyl]prop-2-enamide, (S)-α-phenylethylamine | Formation of the propanamide precursor |

| 2 | Alkylation | LDA, Benzyl Bromide | High diastereoselectivity |

| 3 | Hydrogenolysis & Hydrolysis | Pd(OH)₂, 4 N HCl | Formation of (S)-α-benzyl-β-alanine |

Derivatives of this compound can serve as precursors for the synthesis of chiral heterocyclic compounds. The amino and amide functionalities can be involved in cyclization reactions to form rings of various sizes. A review by Wosińska-Hrydczuk and Skarżewski highlights the use of α-phenylethylamine and its derivatives as chiral auxiliaries in diastereoselective cyclization reactions to obtain piperidin-2-ones, lactams, and other heterocyclic systems. nih.gov

For instance, a procedure for the synthesis of 4-substituted piperidine-2-carboxylic acid derivatives utilizes an α-phenylethylamine-derived chiral auxiliary to control the stereochemistry of the heterocyclic ring. nih.gov The synthesis of substituted piperidines is of significant interest as this motif is present in numerous natural products and pharmaceuticals. ajchem-a.comnih.gov

The utility of 1-phenylethylamine as a chiral auxiliary extends to the total synthesis of complex natural products and medicinal substances. nih.gov Its role in controlling stereochemistry during key bond-forming reactions makes it an invaluable tool for synthetic chemists. For example, derivatives of 1-phenylethylamine have been employed in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are core structures of many indole (B1671886) alkaloids. researchgate.net

While specific examples detailing the use of this compound as an intermediate in the synthesis of a named complex natural product were not prevalent in the reviewed literature, its potential is evident from the successful application of its parent amine in numerous complex syntheses. The ability to introduce chirality and functional handles makes it a valuable building block for the construction of intricate molecular architectures.

Role in Multi-Component and Cascade Reactions

Following an extensive review of scientific literature and chemical databases, there is currently no specific documented evidence of the direct application of this compound as a key reactant in multi-component or cascade reactions. While the structural motifs of this compound, namely a primary amine and an amide, suggest its potential utility in such transformations, published research to date has not detailed its participation in these complex and efficient synthetic strategies.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. Prominent examples include the Ugi and Passerini reactions, which are renowned for their ability to rapidly generate molecular complexity from simple precursors. The primary amine present in this compound could theoretically serve as a nucleophilic component in an Ugi-type reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.

Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. The functional groups within this compound could potentially initiate or participate in such a sequence, leading to the formation of complex heterocyclic structures.

However, the absence of specific studies employing this compound in these contexts means that no detailed research findings, reaction conditions, or product characterizations can be provided at this time. The potential for this compound to act as a building block in advanced organic synthesis via multi-component and cascade pathways remains an area for future exploration by synthetic chemists. As such, data tables illustrating its role, substrates, and the resulting products in these reaction types cannot be generated.

Further research would be necessary to explore and establish the reactivity and applicability of this compound in the sophisticated and efficient methodologies of multi-component and cascade reactions.

Future Directions in 2 Amino N 1 Phenylethyl Propanamide Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-amino-N-(1-phenylethyl)propanamide and its analogs is geared towards greener and more atom-economical methods. Traditional amide bond formation often relies on coupling reagents that generate significant amounts of waste. Future synthetic strategies will likely focus on minimizing byproducts and the use of hazardous materials.

One promising avenue is the exploration of N- to C-peptide synthesis . Unlike the conventional C- to N- solid-phase peptide synthesis (SPPS), which is known for its high process mass intensity and poor atom economy, N- to C-directional synthesis offers the potential for minimal protection strategies. nih.gov This approach could lead to more efficient and sustainable manufacturing processes for peptides and amides like this compound. nih.gov Methods employing thioesters, vinyl esters, and transamidation for amide bond formation in the N- to C-direction have shown promise in minimizing epimerization and improving atom economy. nih.gov

Another area of development is the use of biocatalysis . Enzymes, such as lipases and transaminases, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. The use of immobilized enzymes in continuous flow reactors is a particularly attractive option, as it allows for catalyst recycling and process intensification. For instance, a cascade reaction involving an amine transaminase and a lipase could be envisioned for the synthesis of chiral amides, offering a green alternative to traditional chemical methods. rsc.orgrsc.org

The development of catalytic routes that avoid stoichiometric activating agents is also a key goal. For example, the direct amidation of carboxylic acids with amines is a highly desirable transformation, and research into new catalysts that can facilitate this reaction under mild conditions is ongoing.

Exploration of New Catalytic Applications for Asymmetric Transformations

The inherent chirality of this compound makes it and its derivatives attractive candidates as ligands or organocatalysts for asymmetric synthesis. Future research will likely explore the application of this compound in a variety of stereoselective transformations.

The field of asymmetric organocatalysis has expanded rapidly, with small chiral organic molecules being used to catalyze a wide range of reactions with high enantioselectivity. nih.gov Derivatives of this compound could be designed to act as bifunctional catalysts, incorporating both a Lewis basic site (the amino group) and a hydrogen-bond donor (the amide N-H) to activate and orient substrates in a stereocontrolled manner. Such catalysts could be applied to reactions like asymmetric Michael additions, aldol reactions, and Mannich reactions. mdpi.com

Furthermore, the synthesis of novel derivatives of this compound could lead to the development of new chiral ligands for transition metal catalysis . Coordination of the amino and amide groups to a metal center could create a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as asymmetric hydrogenation, allylic alkylation, and C-H activation.

The exploration of these catalytic applications will not only expand the utility of this compound but also contribute to the development of new and efficient methods for the synthesis of other valuable chiral molecules.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of modern automation and reactor technology is set to revolutionize the synthesis and screening of chemical compounds. Flow chemistry and high-throughput synthesis offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivities, and safety profiles. nih.govnih.gov The synthesis of this compound and its derivatives could be adapted to continuous flow processes. nih.govwhiterose.ac.uk This would not only enable more efficient production but also facilitate the in-line monitoring and optimization of reaction conditions. For example, the use of packed-bed reactors with immobilized catalysts or reagents can streamline the synthesis and purification process. whiterose.ac.uk

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and mixing |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |

| Scalability | Often requires re-optimization | Scalable by running for longer times or "numbering-up" reactors |

| Integration | Difficult to integrate multiple steps | "Telescoping" of reactions is possible, minimizing workup |

High-throughput synthesis platforms allow for the rapid generation of libraries of related compounds. This is particularly valuable for the discovery of new catalysts or biologically active molecules. By systematically varying the amino acid and amine components, a diverse library of amides related to this compound could be synthesized and screened for desired properties. This approach, coupled with high-throughput screening techniques, can significantly accelerate the discovery process.

Advanced Computational Modeling for Predictive Synthesis and Stereocontrol

Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. Future research on this compound will undoubtedly leverage advanced computational modeling to guide experimental work.

Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic reactions and to understand the origins of stereoselectivity. mdpi.com For the synthesis of this compound, computational studies could be employed to:

Model transition states of different synthetic routes to identify the most energetically favorable pathways.

Predict the stereochemical outcome of reactions by calculating the energies of diastereomeric transition states.

Design novel catalysts by computationally screening potential candidates and predicting their efficacy.

For instance, computational modeling could be used to design derivatives of this compound as organocatalysts, predicting how structural modifications would influence their catalytic activity and stereoselectivity in asymmetric reactions. researchgate.net

| Computational Method | Application in this compound Research |

| Molecular Mechanics (MM) | Conformational analysis of the molecule and its derivatives. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity, and catalyst design. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions for the synthesis of the compound. |

By combining computational predictions with experimental validation, researchers can accelerate the development of new synthetic methods and applications for this compound, ultimately leading to more efficient and selective chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-amino-N-(1-phenylethyl)propanamide, and how does the catalyst influence yield?

- Methodological Answer : The compound can be synthesized via a solvent-free reaction of 1-phenylethanol with propanenitrile using molecular iodine (5 mol%) as a catalyst. Optimal conditions include a temperature of 90°C and an alcohol:iodine molar ratio of 1:0.05, yielding 71% through dehydration and tautomerization steps. This method avoids hazardous solvents and emphasizes green chemistry principles .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) and liquid chromatography–mass spectrometry (LC-MS) are critical for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the cis/trans configuration of the amide bond and stereochemical features .

Q. How can this compound be reduced to its corresponding amine derivative?

- Methodological Answer : Lithium aluminum hydride (LiAlH₄) in anhydrous ether is the preferred reagent for reducing the amide group to a primary amine (e.g., converting 2-phenylpropanamide to 2-phenylpropanamine). This method avoids side reactions common with milder reductants like NaBH₄ .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral resolution can be achieved using (S)-1-phenylethanamine as a starting material, as demonstrated in the synthesis of 3-(4-bromophenyl)-N-[(S)-1-phenylethyl]propanamide. Microwave-assisted reactions in acetic acid (373 K, 250 W) enhance stereocontrol, with X-ray crystallography confirming enantiomeric purity .

Q. How does X-ray crystallography elucidate the structural and intermolecular interactions of this compound derivatives?

- Methodological Answer : Crystal structure analysis (e.g., triclinic P1 space group) reveals hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking between aromatic rings (centroid distance: 3.776 Å). These interactions stabilize the lattice and inform molecular docking studies for drug design .

Q. What role does this compound play in developing anticonvulsant agents, and how are derivatives optimized for safety?

- Methodological Answer : Derivatives like 2-amino-N-(4-((trifluoromethyl)benzyloxy)benzyl)propanamide exhibit anticonvulsant activity in animal models. Vacuum condensation and DCC-mediated coupling yield high-purity (>96%) compounds, while in vivo toxicity screens (e.g., LD₅₀ assays) prioritize derivatives with low neurotoxicity .

Q. How can solvent-free catalytic systems address challenges in scaling up synthesis?

- Methodological Answer : Iodine-catalyzed, solvent-free reactions minimize waste and energy consumption. For instance, a 90°C reaction with a 1:1 alcohol:nitrile ratio achieves 71% yield, avoiding column chromatography. This approach is scalable but requires precise temperature control to prevent byproduct formation .

Q. What mechanistic insights explain the tautomerization step in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.